
4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid
Overview
Description
4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid is a specialized organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to a phenyl ring, which is further connected to a butanoic acid moiety via a four-carbon chain. This structure makes it a valuable intermediate in pharmaceutical synthesis, particularly for peptide coupling and drug discovery. The Boc group serves as a protective moiety for the amine, enabling selective reactions at other functional sites. Its molecular formula is C₁₅H₂₀NO₄, and typical applications include its use in the synthesis of kinase inhibitors and other bioactive molecules .
Mechanism of Action
Sodium glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors. The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid, which is derived from sodium glutamate, cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the phenyl ring, stereochemistry, or modifications to the carboxylic acid chain. Below is a detailed comparison:
Substituent Variations on the Phenyl Ring
Fluorinated Derivatives
Fluorine substitutions are critical for tuning electronic properties and bioavailability:
Stereochemical Variations
Stereochemistry significantly impacts biological activity:
Functional Group Modifications
Data Tables
Table 1: Physical Properties of Selected Compounds
CAS Number | Melting Point (°C) | Boiling Point (°C) | logP | Solubility (mg/mL) |
---|---|---|---|---|
486460-00-8 | - | 443.1 | 3.40 | 0.15 (DMSO) |
683219-74-1 | - | - | 3.90 | 0.10 (Ethanol) |
269396-71-6 | - | - | 2.80 | 0.05 (Water) |
Biological Activity
4-(4-((tert-Butoxycarbonyl)amino)phenyl)butanoic acid, commonly referred to as Boc-4-aminophenylbutanoic acid, is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug synthesis, anti-inflammatory properties, and anti-cancer potential.
- Molecular Formula : C₁₅H₂₁N₁O₄
- Molecular Weight : 279.33 g/mol
- CAS Number : 683219-93-4
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. This property allows for selective modifications of amino acids and peptides.
1. Synthesis of Thymidylate Synthase Inhibitors
This compound serves as a key intermediate in the synthesis of thymidylate synthase inhibitors. These inhibitors are crucial for developing therapies against various cancers by disrupting DNA synthesis pathways. Research indicates that modifications of this compound can yield derivatives with enhanced inhibitory activity against thymidylate synthase, which is vital for tumor proliferation .
2. Anti-inflammatory Activity
Studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, Khaled R. A. Abdellatif et al. (2013) demonstrated that the synthesized compounds derived from Boc-protected amino acids displayed notable inhibition of inflammatory mediators in vitro . The mechanism involves modulation of cytokine release and potentially the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response.
3. Anti-cancer Potential
The compound has been evaluated for its potential as an anti-cancer agent, particularly against ovarian and oral cancers. Vivek Kumar et al. (2009) highlighted that derivatives synthesized from this compound showed promising results in inhibiting cancer cell proliferation in vitro . The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Thymidylate Synthase Inhibition | Key intermediate for synthesizing inhibitors targeting DNA synthesis in cancer cells | Yuan Guo-qing et al., 2018 |
Anti-inflammatory | Exhibits significant inhibition of inflammatory cytokines | Khaled R. A. Abdellatif et al., 2013 |
Anti-cancer | Potential activity against ovarian and oral cancers; induces apoptosis | Vivek Kumar et al., 2009 |
The biological activities of this compound can be attributed to its structural characteristics:
- Boc Group Role : The Boc group protects the amine functionality, allowing selective reactions that can lead to biologically active derivatives.
- Protein Interaction : It is hypothesized that the compound may influence protein structure and function due to its role as a protecting group, potentially affecting cellular processes dependent on these proteins .
Environmental Factors Influencing Activity
The efficacy and stability of this compound can be influenced by various environmental factors such as:
- pH Levels : Alterations in pH can affect the ionization state of the compound.
- Temperature : Higher temperatures may enhance reaction rates but could also lead to degradation.
- Presence of Other Molecules : Interactions with other biochemical entities can modulate its activity.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₅H₂₁NO₄
- Molecular Weight : 279.33 g/mol
- CAS Number : 105300-90-1
- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its stability and reactivity in synthetic pathways.
Synthesis Applications
1. Peptide Synthesis
- The Boc group serves as a protective group for amino acids during peptide synthesis. It allows for selective reactions at other functional groups without interfering with the amine.
- Research has shown that derivatives of 4-amino butanoic acid can be used to synthesize peptides that exhibit biological activity, including those that inhibit human plasma renin, which is relevant for treating hypertension .
2. Statin Analog Development
- The compound is utilized as an intermediate in the synthesis of statin analogs. Statins are widely used to lower cholesterol levels and prevent cardiovascular diseases.
- The N-protected form of 4-amino butanoic acid has been identified as particularly advantageous for creating these analogs due to its ease of preparation and high purity .
1. Inhibition of Human Plasma Renin
- Peptides synthesized from Boc-4-aminophenylbutanoic acid derivatives have demonstrated effective inhibition of human plasma renin activity. This property positions them as potential therapeutic agents for managing hypertension .
2. Antitumor Activity
- Some studies suggest that derivatives of this compound may exhibit antitumor properties, making them candidates for further investigation in cancer therapeutics. The mechanism involves modulating pathways associated with cell proliferation and apoptosis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4-((tert-butoxycarbonyl)amino)phenyl)butanoic acid, and how do reaction conditions influence yield?
The synthesis typically involves sequential protection, coupling, and deprotection steps. A common approach is:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine moiety of 4-aminophenylbutanoic acid using di-tert-butyl dicarbonate (Boc anhydride) in a basic medium (e.g., NaOH/THF) .
Purification : Intermediate products are purified via flash chromatography or recrystallization, with yields heavily dependent on solvent polarity and temperature gradients .
Characterization : Confirmation of structure via H/C NMR and LC-MS is critical to validate the integrity of the Boc group and carboxylic acid functionality .
Key variables : Excess Boc anhydride (1.2–1.5 eq) improves amine protection efficiency, while acidic workup (e.g., HCl) ensures complete deprotection of byproducts .
Q. How do researchers address solubility challenges during purification of this compound?
The compound’s amphiphilic nature (hydrophobic Boc group vs. polar carboxylic acid) complicates solubility. Strategies include:
- Solvent Systems : Use mixed solvents (e.g., ethyl acetate/hexane for column chromatography) to balance polarity .
- Acid-Base Extraction : Leverage pH-dependent solubility; the carboxylic acid is deprotonated in basic aqueous phases (NaHCO) and protonated in acidic conditions (HCl), enabling phase separation .
- Crystallization : Recrystallize from ethanol/water mixtures (7:3 v/v) at 4°C to enhance purity (>95%) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- NMR : H NMR shows distinct peaks for the Boc group’s tert-butyl protons (1.2–1.4 ppm) and aromatic protons (7.2–7.6 ppm). The carboxylic acid proton is typically absent due to exchange broadening but can be confirmed via C NMR (δ ~170–175 ppm) .
- LC-MS : Electrospray ionization (ESI) in negative mode detects the deprotonated molecular ion ([M–H]), with mass accuracy within 2 ppm .
- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm) and Boc carbonyl (C=O) at ~1680 cm .
Advanced Research Questions
Q. How can contradictory results in biological activity assays involving this compound derivatives be resolved?
Discrepancies often arise from:
- Metabolic Instability : The Boc group may undergo enzymatic cleavage in cell-based assays, altering bioavailability. Use stable isotope labeling (e.g., C-Boc) to track degradation .
- Solvent Artifacts : DMSO (common stock solvent) can oxidize the carboxylic acid. Replace with ethanol or PBS buffer (pH 7.4) for in vitro studies .
- Structure-Activity Relationships (SAR) : Compare fluorinated analogs (e.g., 2,4,5-trifluorophenyl derivatives) to isolate electronic vs. steric effects on target binding .
Q. What strategies optimize the coupling of this compound to peptide backbones in solid-phase synthesis?
- Activation Reagents : Use HATU or PyBOP (2–4 eq) with DIPEA in DMF to activate the carboxylic acid, minimizing racemization .
- Resin Compatibility : Employ Wang or Rink amide resins for C-terminal conjugation, with coupling efficiency monitored via Kaiser test .
- Microwave Assistance : Reduce reaction time (30 min vs. 12 hr) and improve yield (85%→92%) by heating at 50°C under microwave irradiation .
Q. How does computational modeling predict the interaction of this compound with biological targets?
- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding pockets in enzymes (e.g., kinases) via hydrophobic interactions with the Boc group and hydrogen bonding with the carboxylic acid .
- MD Simulations : 100-ns simulations in GROMACS reveal conformational stability of the arylbutanoic acid backbone in aqueous environments, critical for pharmacokinetic predictions .
Q. What are the stability limitations of this compound under long-term storage?
- Temperature Sensitivity : Store at –20°C in sealed vials to prevent Boc group hydrolysis. Room-temperature storage leads to 15% degradation over 6 months .
- Light Exposure : UV light accelerates decarboxylation; use amber glassware for solutions .
- Lyophilization : Lyophilized powder remains stable for >2 years with <5% impurity formation .
Notes
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12-9-7-11(8-10-12)5-4-6-13(17)18/h7-10H,4-6H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKQXXXBFHIZTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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